3-(Pyrimidin-2-YL)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are cyclic amines characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents that can significantly alter their biological and chemical properties. The addition of a pyrimidine ring to the morpholine structure enhances its potential applications in medicinal chemistry, particularly in drug design and development.
3-(Pyrimidin-2-YL)morpholine is classified as a heterocyclic compound due to the presence of both nitrogen-containing rings (pyrimidine and morpholine). It is also categorized under the broader classification of nitrogenous bases, which are essential in biochemistry and molecular biology.
The synthesis of 3-(Pyrimidin-2-YL)morpholine can be achieved through several methods, including:
The synthesis typically requires controlled conditions such as temperature and pH to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are utilized to confirm the structure and purity of the synthesized compound .
The molecular structure of 3-(Pyrimidin-2-YL)morpholine comprises a morpholine ring substituted at one position by a pyrimidine moiety. The general formula can be represented as:
3-(Pyrimidin-2-YL)morpholine participates in various chemical reactions typical for heterocyclic compounds, including:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity in these transformations .
The mechanism of action for 3-(Pyrimidin-2-YL)morpholine primarily involves its interaction with biological targets such as enzymes or receptors. It is believed to act by:
Studies have shown that modifications on the pyrimidine or morpholine portions can significantly influence the potency and selectivity of this compound against various biological targets.
3-(Pyrimidin-2-YL)morpholine has significant applications in scientific research, particularly in medicinal chemistry:
Scaffold hopping has emerged as a powerful strategy to optimize the biological and physicochemical properties of aminopyrimidine-based pharmacophores, including 3-(pyrimidin-2-yl)morpholine derivatives. This approach retains critical pharmacophoric elements while exploring novel chemotypes to enhance target engagement, selectivity, and drug-like properties. In mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor development, researchers successfully transitioned from 1-hydroxy-pyridin-2-one scaffolds to tetrahydropyrido[4,3-d]pyrimidine (THPP) cores through systematic structural modifications. The optimized compound GSK321 incorporated an (S)-3-hydroxylpropyl group and methyl substitution on the THPP core, significantly improving potency against IDH1 R132H/R132C mutants while maintaining blood-brain barrier permeability—a critical requirement for targeting gliomas [2].
Similarly, scaffold hopping from 2-aminoimidazole (2-AI) to 2-aminopyrimidine (2-AP) bioisosteres yielded novel aryl-2-aminopyrimidine compounds demonstrating dual functionality: inhibition of Staphylococcus aureus biofilm formation and suppression of colistin resistance in Klebsiella pneumoniae. This strategic replacement enhanced synthetic accessibility while preserving key hydrogen-bonding interactions essential for disrupting bacterial biofilm machinery [8]. The morpholine component in these hybrid structures consistently contributes to favorable solubility and metabolic stability, enabling broader exploration of chemical space through scaffold diversification.
Table 1: Impact of Scaffold Hopping on Bioactive Pyrimidine-Morpholine Hybrids
Original Scaffold | Optimized Scaffold | Key Modifications | Biological Outcome | |
---|---|---|---|---|
1-Hydroxy-pyridin-2-one | Tetrahydropyridopyrimidine (THPP) | (S)-3-CH(OH)Me at R1; Methyl at R2 | Enhanced mIDH1 inhibition; Improved BBB penetration | |
2-Aminoimidazole (2-AI) | 2-Aminopyrimidine (2-AP) | Pyrimidine core substitution | MRSA biofilm inhibition; Colistin resistance reversal | |
Aminopyrazole (Centrinone) | Aminopyrimidine | Nitro group replacement; Hydrophobic cavity optimization | PLK4 IC50 = 6.7 nM; Improved metabolic stability | [3] |
Palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura reactions, provide versatile routes to access structurally diverse 3-(pyrimidin-2-yl)morpholine hybrids. These reactions efficiently construct carbon-carbon bonds between halogenated pyrimidine precursors and aryl/heteroaryl boronic acids under mild conditions. A representative synthesis involves sequential functionalization of 2,4-dichloropyrimidine: initial nucleophilic substitution at C4 with morpholine generates 4-(2-chloropyrimidin-4-yl)morpholine, which serves as a key electrophilic coupling partner. Subsequent palladium-catalyzed Suzuki-Miyaura coupling with diverse boronic acids at C2 affords 2,4-disubstituted pyrimidine derivatives in high yields (typically 75–92%) [1].
Crucially, this methodology demonstrates excellent functional group tolerance, accommodating electron-donating (-OMe, -OH) and electron-withdrawing (-CN, -CF3) substituents on the boronic acid component. The reaction typically employs Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts (2–5 mol%), aqueous carbonate bases (Cs2CO3, K2CO3), and dioxane/water mixtures at 80–90°C. This synthetic route has enabled the production of drug candidates such as LY451395 (anti-Alzheimer's) and OSU-6162 (dopamine stabilizer), underscoring its industrial applicability for complex molecule synthesis [1] [6].
Table 2: Suzuki-Miyaura Coupling for 3-(Pyrimidin-2-yl)morpholine Diversification
Boronic Acid | Catalyst System | Reaction Conditions | Product Yield (%) | Key Applications | |
---|---|---|---|---|---|
4-Cyanophenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3, Dioxane/H2O, 85°C, 12h | 89% | AChE inhibitors | [1] |
3-Trifluoromethylphenylboronic acid | Pd(dppf)Cl2 (3 mol%) | Cs2CO3, DMF/H2O, 90°C, 10h | 82% | Anticancer leads | [3] |
2-Naphthylboronic acid | Pd(PPh3)4 (4 mol%) | Na2CO3, Toluene/Ethanol/H2O, 80°C, 8h | 91% | Biofilm inhibitors | [8] |
Nucleophilic aromatic substitution (SNAr) and cyclization reactions constitute fundamental strategies for constructing the 3-(pyrimidin-2-yl)morpholine core, leveraging the inherent electrophilicity of chloropyrimidines. This approach typically proceeds through a two-step sequence: 1) Selective displacement of C4 chlorine in 2,4-dichloropyrimidine by morpholine under basic conditions (DIPEA, iPrOH, 0°C→RT), and 2) Secondary functionalization at C2 via SNAr with amines or cyclization to form fused heterocyclic systems. The first step exploits the differential reactivity of chlorines on the pyrimidine ring, where C4 exhibits greater electrophilicity than C2 due to the electron-withdrawing effect of the adjacent nitrogen atom [1] [3].
In PLK4 inhibitor development, researchers utilized this approach to generate aminopyrimidine-morpholine hybrids. Treatment of 2,4-dichloropyrimidine with morpholine afforded 4-(2-chloropyrimidin-4-yl)morpholine, which subsequently underwent SNAr with 4-morpholinoaniline to install the key aniline pharmacophore. This methodology achieved compound 8h (IC50 = 6.7 nM against PLK4), demonstrating superior microsomal stability (t1/2 > 145 min) compared to earlier aminopyrazole-based inhibitors [3]. Cyclization strategies further expand structural diversity, as demonstrated in thiazolo[3,2-a]pyrimidine syntheses where thiourea derivatives undergo intramolecular cyclization onto chloropyrimidine-morpholine intermediates [5].
Table 3: Nucleophilic Substitution Approaches to Functionalize Pyrimidine-Morpholine Cores
Electrophile | Nucleophile | Conditions | Product Class | Leaving Group Efficiency | |
---|---|---|---|---|---|
4-(2-Chloropyrimidin-4-yl)morpholine | Aryl amines | DIPEA, iPrOH, 80°C, 8-12h | 2-Arylaminopyrimidines | Cl > Br > F | [1] |
2,4-Dichloropyrimidine | Morpholine | DIPEA, 0°C→RT, IPA, 12h | 4-Morpholinopyrimidines | C4-Cl > C2-Cl | [3] |
4-(2,6-Dichloropyrimidin-4-yl)morpholine | Thioureas | K2CO3, EtOH, reflux | Thiazolopyrimidines | Ortho-Cl activates C2 for cyclization | [5] |
Multi-component reactions (MCRs) offer efficient single-pot assembly of complex pyrimidine-morpholine architectures with high atom economy and reduced purification requirements. These convergent methodologies typically combine aldehydes, bifunctional nitrogen sources (thiourea, guanidines), and active methylene compounds with morpholine-containing pyrimidine precursors. A notable example employs valine-malonic acid deep eutectic solvent (VAL/MAL-DES) as a green catalyst for synthesizing thiazolo[3,2-a]pyrimidine derivatives. This one-pot, four-component condensation integrates 4-hydroxycoumarin, 2-amino-6-methylbenzothiazole, morpholine, and aromatic aldehydes at 80°C under solvent-free conditions, achieving excellent yields (82–94%) within 30–50 minutes [5].
The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and cyclodehydration steps, with VAL/MAL-DES serving as both Bronsted acid catalyst and reaction medium. Electron-withdrawing substituents on benzaldehyde derivatives (e.g., 4-CN, 3-Br) accelerate reaction rates and improve yields compared to electron-donating groups. Similarly, water-mediated synthesis of pyrido[2,3-d]pyrimidinones employs ʟ-proline catalyst (10 mol%) to facilitate condensation between aryl aldehydes, Meldrum's acid, thiobarbituric acid, and ammonium acetate at room temperature. Hydroxyl- and nitro-substituted derivatives (5e, 5f) exhibited notable bioactivity against Mycobacterium tuberculosis and cancer cell lines (IC50 = 3.41–12.28 µg/mL), underscoring the pharmaceutical relevance of MCR-derived morpholine-pyrimidine hybrids [7].
Table 4: Multi-Component Reactions for Pyrimidine-Morpholine Scaffolds
Reaction Components | Catalyst/Conditions | Time/Temp | Product Yield (%) | Notable Bioactive Products | |
---|---|---|---|---|---|
Aromatic aldehyde + 4-hydroxycoumarin + 2-amino-6-methylbenzothiazole + morpholine | VAL/MAL-DES (1 mmol), solvent-free | 30-50 min, 80°C | 82-94% | 2a (4-CN-phenyl), 2c (3-Br-phenyl) | [5] |
Aryl aldehyde + Meldrum's acid + thiobarbituric acid + ammonium acetate | ʟ-Proline (10 mol%), H2O | RT, 1.5-3h | 83-94% | 5e (4-OH), 5f (3-NO2) | [7] |
Benzaldehyde + malononitrile + barbituric acid | Dibutylamine (DBA), aqueous EtOH | Reflux, 1-2h | 83-94% | Pyrano[2,3-d]pyrimidines | [4] |
The adoption of green chemistry principles in synthesizing 3-(pyrimidin-2-yl)morpholine derivatives has yielded significant improvements in sustainability metrics, including reduced energy consumption, elimination of hazardous solvents, and enhanced catalyst recyclability. Three principal strategies dominate this approach: 1) Deep eutectic solvents (DES) as catalytic reaction media; 2) Water-mediated reactions; and 3) Solvent-free conditions. VAL/MAL-DES, prepared from equimolar valine and malonic acid, exemplifies an efficient bifunctional catalyst for thiazolopyrimidine synthesis. Characterized by FT-IR, 1H NMR, and TGA/DTA, this DES exhibits excellent thermal stability (decomposition >180°C) and can be recovered/reused for five consecutive cycles with <8% efficiency loss, dramatically reducing waste generation [5].
Water-mediated protocols leverage the hydrophobic effect to accelerate molecular interactions in pyrano[2,3-d]pyrimidine synthesis. Using dibutylamine (DBA) catalyst in aqueous ethanol, this one-pot three-component condensation of aryl aldehydes, malononitrile, and barbituric acid achieves 83–94% yields within 1–2 hours under reflux conditions. The benign aqueous medium eliminates toxic organic solvents while facilitating easy product isolation through filtration [4]. Similarly, solvent-free four-component reactions conducted at 80°C demonstrate excellent atom economy and reduced reaction times (<1 hour), as validated in VAL/MAL-DES catalyzed syntheses. These green methodologies align with pharmaceutical industry demands for environmentally benign processes without compromising efficiency or structural diversity.
Table 5: Comparison of Green Synthesis Approaches for Pyrimidine-Morpholine Derivatives
Methodology | Catalyst/Medium | Efficiency Metrics | Environmental Impact | Scale-Up Feasibility | |
---|---|---|---|---|---|
DES catalysis | VAL/MAL-DES (Valine:Malonic acid) | 5 Recycles; 82-94% Yield; 30-50 min | Solvent-free; Biodegradable components | High (Easy catalyst recovery) | [5] |
Aqueous medium | Dibutylamine (DBA) in H2O/EtOH | 83-94% Yield; 1-2h reflux | Eliminates organic solvents; Non-toxic | Moderate (Energy-intensive reflux) | [4] |
ʟ-Proline catalysis | Water, room temperature | 83-94% Yield; 1.5-3h | Ambient conditions; No toxic byproducts | High (Simple workup) | [7] |
Comprehensive Compound Table
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: